molecular formula C24H19NO3 B2914842 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 904450-44-8

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2914842
CAS No.: 904450-44-8
M. Wt: 369.42
InChI Key: IRWRHUHBMVKJBD-UHFFFAOYSA-N
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Description

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (CAS 904450-44-8) is a synthetically derived organic compound with a molecular formula of C₂₄H₁₉NO₃ and a molecular weight of 369.41 g/mol . This chemical belongs to the quinolin-4-one family, a class of heterocyclic structures known for their significant presence in medicinal chemistry research. The compound features a benzoyl substituent at the 3-position and a benzyl group at the N-1 position, which along with the 6-methoxy group, defines its unique electronic properties and steric profile for structure-activity relationship (SAR) studies. Quinoline and dihydroquinoline derivatives are recognized as privileged scaffolds in drug discovery due to their broad biological activity profiles . Specifically, this benzoyl-functionalized dihydroquinolin-4-one serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. Its structure makes it a valuable intermediate for researchers exploring novel compounds for various biochemical applications. The compound is offered with a guaranteed purity of 90% or higher, ensuring consistency and reliability for experimental work . Handling and Safety: For safe laboratory practices, please refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only and is not classified as hazardous for transport. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-benzoyl-1-benzyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWRHUHBMVKJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3-benzoyl-6-methoxyquinolin-4-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one 3-Benzoyl, N1-benzyl, 6-methoxy C₂₄H₁₉NO₃ ~369.4 (calc.) Aromatic N1 and C3 substituents; electron-donating methoxy at C6
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) 3-(4-Methoxybenzoyl), N1-butyl C₂₁H₂₁NO₃ 335.4 Alkyl chain at N1; methoxy on benzoyl ring
3-(Naphthalene-1-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (81) 3-(Naphthoyl), N1-pentyl C₂₅H₂₃NO₂ 370.4 Bulky naphthoyl group at C3; longer alkyl chain at N1
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 3-(4-Methoxybenzoyl), N1-(2-fluorobenzyl), 6-fluoro C₂₄H₁₇F₂NO₃ 405.4 Fluorine substituents at C6 and benzyl; enhanced electronegativity
APDQ230122 3-Acyl, 2-phenylamino Not specified Not specified Amino group at C2; targets peptidoglycan biosynthesis in S. pneumoniae

Key Observations:

  • C3 Substituents : The benzoyl group in the target lacks the methoxy present in 93 and 94, which may reduce electron-donating effects compared to 4-methoxybenzoyl derivatives .
  • C6 Substituents : The methoxy group in the target compound differs from the fluoro substituent in ’s analog, which could alter electronic distribution and binding affinity .

Example Yields and Conditions:

  • Compound 93: 27% yield via TLC purification (dichloromethane/methanol) .
  • Compound 81: 68% yield using cyclohexane/ethyl acetate for purification .
  • Target Compound: Assuming similar methodology, yields may vary due to steric hindrance from the benzyl and benzoyl groups.

Biological Activity

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one (C24H19NO3) is a compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoyl group, a benzyl group, and a methoxy group. This unique combination contributes to its biological activity and reactivity.

Property Value
Molecular FormulaC24H19NO3
Molecular Weight373.41 g/mol
CAS Number904450-44-8
Chemical ClassDihydroquinolines

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays reported IC50 values indicating potent cytotoxic effects against breast and colon cancer cells.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of key enzymes involved in disease processes. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Efficacy
    • A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 5.2 μM and 8.7 μM, respectively .
    • Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential role in cancer therapy .
  • Antimicrobial Activity
    • In a series of assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
    • The mode of action was further explored through membrane integrity assays, confirming that the compound disrupts bacterial cell membranes .
  • Enzyme Inhibition Studies
    • A recent investigation into its AChE inhibitory activity showed an IC50 value of 20 µM, suggesting potential applications in treating Alzheimer's disease . Docking studies indicated favorable binding interactions with the enzyme's active site.

Q & A

Q. How to design a robust experimental workflow for studying the compound’s photostability?

  • Methodological Answer :
  • Expose samples to UV light (λ = 254–365 nm) in quartz cuvettes and monitor degradation via UV-Vis spectroscopy (200–400 nm) .
  • Quantify degradation products using LC-MS and assign structures via fragmentation patterns .

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